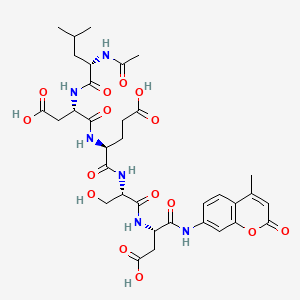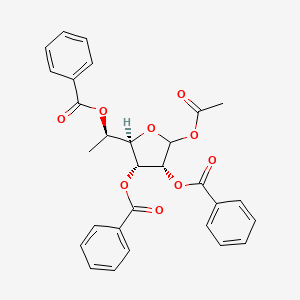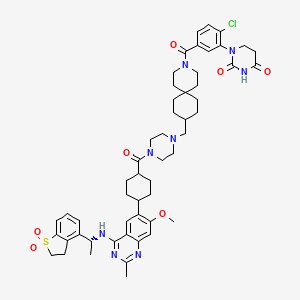
PROTAC SOS1 degrader-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC SOS1 degrader-4 is a potent degrader of the Son of Sevenless Homologue 1 (SOS1) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to target and degrade specific proteins within cells. This compound has shown significant antiproliferative activity, making it a promising candidate for cancer treatment, particularly in cancers driven by KRAS mutations .
準備方法
The synthesis of PROTAC SOS1 degrader-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The synthetic route typically includes:
Preparation of the linker: The linker is synthesized through a series of reactions, including esterification and amidation.
Synthesis of the ligand: The ligand that binds to SOS1 is prepared through a series of organic reactions, such as nucleophilic substitution and reduction.
Coupling of the linker and ligand: The final step involves coupling the linker to the ligand under specific reaction conditions, such as using coupling reagents like EDCI and DMAP in an organic solvent
化学反応の分析
PROTAC SOS1 degrader-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
PROTAC SOS1 degrader-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of SOS1 and its effects on cellular signaling pathways.
Biology: The compound is used to investigate the role of SOS1 in various biological processes, such as cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for cancers driven by KRAS mutations. .
Industry: The compound can be used in the development of new cancer therapies and as a model for designing other PROTAC-based degraders
作用機序
PROTAC SOS1 degrader-4 exerts its effects by inducing the degradation of the SOS1 protein. The compound forms a ternary complex with SOS1 and an E3 ubiquitin ligase, such as cereblon. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS-RAF-ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis in cancer cells .
類似化合物との比較
PROTAC SOS1 degrader-4 can be compared with other similar compounds, such as:
PROTAC SOS1 degrader-1: A similar compound that targets SOS1 for degradation but may have different binding affinities and degradation efficiencies.
The uniqueness of this compound lies in its high potency and specificity for SOS1, making it a valuable tool for studying SOS1-related pathways and developing targeted cancer therapies .
特性
分子式 |
C53H65ClN8O7S |
|---|---|
分子量 |
993.6 g/mol |
IUPAC名 |
1-[2-chloro-5-[9-[[4-[4-[4-[[(1R)-1-(1,1-dioxo-2,3-dihydro-1-benzothiophen-4-yl)ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]cyclohexanecarbonyl]piperazin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C53H65ClN8O7S/c1-33(39-5-4-6-47-40(39)16-28-70(47,67)68)55-49-42-30-41(46(69-3)31-44(42)56-34(2)57-49)36-7-9-37(10-8-36)50(64)61-26-24-59(25-27-61)32-35-13-17-53(18-14-35)19-22-60(23-20-53)51(65)38-11-12-43(54)45(29-38)62-21-15-48(63)58-52(62)66/h4-6,11-12,29-31,33,35-37H,7-10,13-28,32H2,1-3H3,(H,55,56,57)(H,58,63,66)/t33-,36?,37?/m1/s1 |
InChIキー |
QLIJLLCHYQJSSC-SSMFHXMXSA-N |
異性体SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=C4CCS(=O)(=O)C4=CC=C3)C5CCC(CC5)C(=O)N6CCN(CC6)CC7CCC8(CC7)CCN(CC8)C(=O)C9=CC(=C(C=C9)Cl)N1CCC(=O)NC1=O)OC |
正規SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=C4CCS(=O)(=O)C4=CC=C3)C5CCC(CC5)C(=O)N6CCN(CC6)CC7CCC8(CC7)CCN(CC8)C(=O)C9=CC(=C(C=C9)Cl)N1CCC(=O)NC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


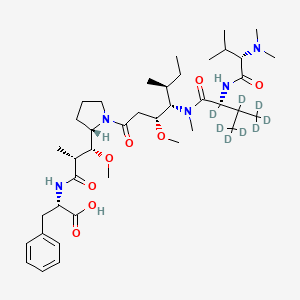
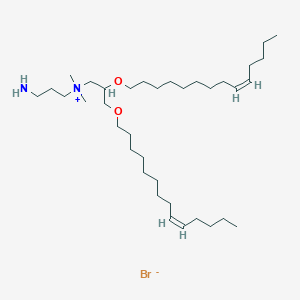



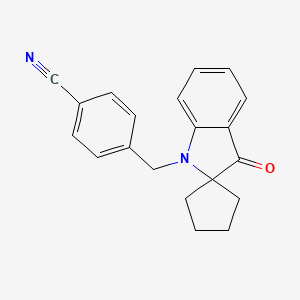
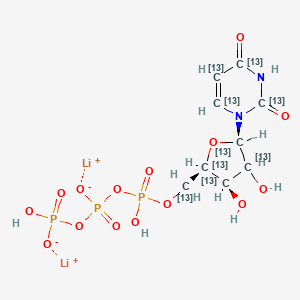

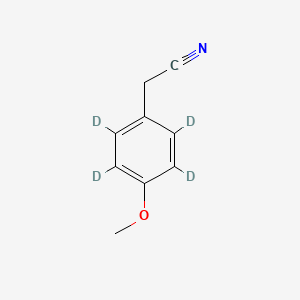
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
